![molecular formula C27H22N2O B5215454 1,1-diphenyl-2-(1-phenyl-1H-benzimidazol-2-yl)ethanol](/img/structure/B5215454.png)
1,1-diphenyl-2-(1-phenyl-1H-benzimidazol-2-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-diphenyl-2-(1-phenyl-1H-benzimidazol-2-yl)ethanol, also known as DPBE, is a compound that has been extensively studied for its potential use in various scientific research applications. DPBE is a chiral molecule that contains both a benzimidazole and an alcohol functional group, which makes it a versatile molecule for use in different fields of research.
Wirkmechanismus
The mechanism of action of 1,1-diphenyl-2-(1-phenyl-1H-benzimidazol-2-yl)ethanol is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes involved in cell proliferation and survival. 1,1-diphenyl-2-(1-phenyl-1H-benzimidazol-2-yl)ethanol has been shown to inhibit the activity of the enzyme AKT, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
1,1-diphenyl-2-(1-phenyl-1H-benzimidazol-2-yl)ethanol has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the growth of cancer cells, 1,1-diphenyl-2-(1-phenyl-1H-benzimidazol-2-yl)ethanol has also been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,1-diphenyl-2-(1-phenyl-1H-benzimidazol-2-yl)ethanol in lab experiments is its versatility. 1,1-diphenyl-2-(1-phenyl-1H-benzimidazol-2-yl)ethanol can be used in a variety of different assays and experiments, making it a valuable tool for researchers in different fields. However, one of the limitations of using 1,1-diphenyl-2-(1-phenyl-1H-benzimidazol-2-yl)ethanol is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 1,1-diphenyl-2-(1-phenyl-1H-benzimidazol-2-yl)ethanol. One promising area of research is the development of new cancer therapies based on the compound. Another potential area of research is the development of new drugs for the treatment of diabetes and other metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of 1,1-diphenyl-2-(1-phenyl-1H-benzimidazol-2-yl)ethanol and its potential applications in other fields of research.
Synthesemethoden
The synthesis of 1,1-diphenyl-2-(1-phenyl-1H-benzimidazol-2-yl)ethanol can be achieved through a variety of methods, including the reaction of 1-phenyl-1H-benzimidazole-2-carboxylic acid with phenylmagnesium bromide, followed by reduction with lithium aluminum hydride. Another method involves the reaction of 1-phenyl-1H-benzimidazole-2-carbaldehyde with diphenylacetic acid, followed by reduction with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1,1-diphenyl-2-(1-phenyl-1H-benzimidazol-2-yl)ethanol has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. 1,1-diphenyl-2-(1-phenyl-1H-benzimidazol-2-yl)ethanol has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
1,1-diphenyl-2-(1-phenylbenzimidazol-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O/c30-27(21-12-4-1-5-13-21,22-14-6-2-7-15-22)20-26-28-24-18-10-11-19-25(24)29(26)23-16-8-3-9-17-23/h1-19,30H,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJPHOYJFQBRHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3N2C4=CC=CC=C4)(C5=CC=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-diphenyl-2-(1-phenyl-1H-benzimidazol-2-yl)ethanol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.